N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide features a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring, and an acetamide side chain.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c1-12-7-8-15(10-16(12)21)22-19(26)11-25-17-6-4-3-5-14(17)9-18(25)20-24-23-13(2)27-20/h3-10H,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCABKGLIBQVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Similarities
The target compound shares a conserved scaffold with several analogues:
- Indole-Oxadiazole Core : The 1H-indole moiety linked to a 5-methyl-1,3,4-oxadiazole ring is a common feature in compounds such as N-(2-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (F356-0028) .
- Acetamide Linkage : The acetamide group connects the indole-oxadiazole core to aromatic substituents, as seen in compounds like 8t (N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) .
Key Structural Differences
Variations in substituents and side chains critically modulate properties:
*Molecular weight inferred from structurally similar F356-0026.
Physicochemical Properties
- Melting Points : Analogues like 10j (192–194°C) and 10k (175–176°C) from show that electron-withdrawing groups (e.g., nitro, chloro) increase melting points due to stronger intermolecular forces .
- Solubility : The ethoxy group in F356-0028 likely improves aqueous solubility compared to the target compound’s chloro-methyl group .
Enzyme Inhibition
- LOX and BChE Inhibition : Compounds 8t and 8u () inhibit lipoxygenase (LOX) and butyrylcholinesterase (BChE), with IC₅₀ values correlating with substituent electronic effects. The chloro and nitro groups in 8t and 8v enhance activity by stabilizing enzyme-ligand interactions .
- Acetylcholinesterase (AChE) Inhibition: Aminothiazole hybrids like 3a () demonstrate that bulky aromatic substituents reduce activity, suggesting the target compound’s 3-chloro-4-methyl group may balance steric hindrance and binding affinity .
Antimicrobial Activity
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